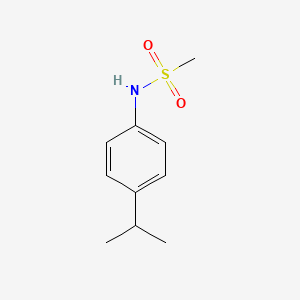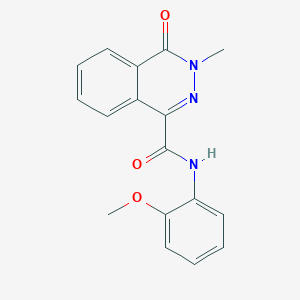
N-(4-isopropylphenyl)methanesulfonamide
説明
N-(4-isopropylphenyl)methanesulfonamide, also known as miltefosine, is a synthetic alkylphosphocholine compound that has been extensively studied for its potential use as an antineoplastic and antiparasitic agent. This chemical compound has been shown to have a wide range of biological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune responses.
科学的研究の応用
Chemoselective N-Acylation Reagents
N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, similar in structure to N-(4-isopropylphenyl)methanesulfonamide, have been developed as chemoselective N-acylation reagents. These compounds are notable for their good chemoselectivity and storability, showcasing potential in organic synthesis (Kondo et al., 2000).
Structural Analysis and Bond Parameters
Studies on various derivatives of methanesulfonamide, including N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide, have focused on their molecular structures. These investigations reveal details about bond parameters, torsion angles, and hydrogen bonding, which are crucial for understanding the properties and potential applications of these compounds in chemical and pharmaceutical research (Gowda, Foro, & Fuess, 2007).
Synthesis and Catalytic Applications
Methanesulfonamide and its derivatives have been employed in various synthetic and catalytic processes. For example, a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides offers a convenient and high yielding synthesis method, reducing concerns over genotoxic impurities (Rosen et al., 2011). Another study demonstrates the use of methanesulfonamide as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, highlighting its multifaceted role in organic reactions (Junttila & Hormi, 2009).
Inhibitory Properties in Pharmaceutical Research
This compound derivatives have been investigated for their inhibitory properties in pharmaceutical research. For instance, the impact of the methanesulfonamide group on COX-2 inhibitory activity was studied, with certain placements of this group leading to potent and selective inhibitors (Singh et al., 2004). Moreover, carbonic anhydrase inhibitory effects of novel sulfonamide derivatives have also been explored, adding to the pharmacological significance of these compounds (Akbaba et al., 2014).
Synthesis Methods and Applications
Advancements in the synthesis methods of methanesulfonamide, an important intermediate in the synthesis of fine chemicals, have been systematically reviewed. These studies have focused on various synthesis methods, solvents, and factors influencing the preparation of methanesulfonamide, providing a comprehensive understanding of its production and potential applications (Ming, 2005).
特性
IUPAC Name |
N-(4-propan-2-ylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)9-4-6-10(7-5-9)11-14(3,12)13/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPNNUWMDARJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)

![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)



![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)

